2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with formamide, followed by cyclization using a suitable catalyst . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dimethylformamide). Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various cellular pathways. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings, leading to distinct chemical and biological properties.
Uniqueness
2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-3-1-4(6(12)13)9-2-5(3)11-7/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
NXKGISAIOMEPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)NC(=N2)Cl |
Origin of Product |
United States |
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